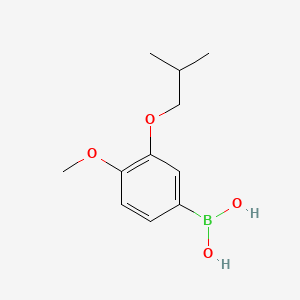

3-Isobutoxy-4-methoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isobutoxy-4-methoxyphenylboronic acid: is an organoboron compound with the molecular formula C₁₁H₁₇BO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with isobutoxy and methoxy groups. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-4-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-isobutoxy-4-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isobutoxy-4-methoxyphenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide, sodium perborate.

Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd).

Major Products:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols.

Protodeboronation: The corresponding aryl compound without the boronic acid group.

Applications De Recherche Scientifique

3-Isobutoxy-4-methoxyphenylboronic acid is used in various scientific research applications, including:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Biology: In the development of boron-containing compounds for potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: As a building block in the synthesis of biologically active molecules, including potential drug candidates.

Industry: In the production of advanced materials, such as polymers and electronic materials, where boronic acids are used as functional monomers.

Mécanisme D'action

The mechanism of action of 3-Isobutoxy-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparaison Avec Des Composés Similaires

4-Methoxyphenylboronic acid: Similar structure but lacks the isobutoxy group.

3-Isopropoxy-4-methoxyphenylboronic acid: Similar structure with an isopropoxy group instead of isobutoxy.

4-Isopropoxyphenylboronic acid: Similar structure but lacks the methoxy group.

Uniqueness: 3-Isobutoxy-4-methoxyphenylboronic acid is unique due to the presence of both isobutoxy and methoxy groups, which can influence its reactivity and solubility properties. This makes it a valuable reagent in specific synthetic applications where these properties are advantageous.

Activité Biologique

3-Isobutoxy-4-methoxyphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H17B O4

- Molecular Weight : 232.08 g/mol

Boronic acids, including this compound, are known to form reversible covalent bonds with various biological targets. This property allows them to interact with enzymes and receptors, leading to modulation of their activities. The primary mechanisms of action include:

- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, affecting protein degradation pathways essential for cell cycle regulation and apoptosis .

- Gene Expression Modulation : These compounds may influence gene expression by interacting with transcription factors or other regulatory proteins .

Antiproliferative Effects

Research indicates that boronic acids can exhibit antiproliferative effects on various cancer cell lines. For instance, similar compounds have shown significant cytotoxicity against multiple myeloma (MM) cell lines, suggesting that this compound may also possess similar properties.

| Cell Line | IC50 (nmol/L) |

|---|---|

| RPMI-8226 | 6.66 |

| U266 | 4.31 |

| KM3 | 10.1 |

| KM3/BTZ (bortezomib-resistant) | 8.98 |

These values indicate that the compound could be effective against bortezomib-resistant strains, enhancing its therapeutic potential .

Proteasome Inhibition

The compound's ability to inhibit the proteasome is particularly noteworthy. Proteasome inhibitors are crucial in cancer therapy as they disrupt the degradation of pro-apoptotic factors. The IC50 for proteasome inhibition by related boronic acids has been reported as low as 1.1 nmol/L, indicating potent activity .

Case Studies

- Multiple Myeloma Resistance : A study highlighted the effectiveness of boronic acid derivatives in overcoming resistance in MM cell lines. The compound demonstrated superior efficacy compared to traditional therapies, suggesting a promising avenue for further investigation in resistant cancer types .

- In Vivo Studies : Animal models have shown that doses of boronic acids can lead to significant tumor regression without notable toxicity to normal cells, reinforcing their potential as targeted cancer therapies .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids generally indicates good absorption and distribution within biological systems. However, dosage effects must be carefully evaluated:

- Lower Doses : May enhance enzyme inhibition and promote beneficial cellular processes.

- Higher Doses : Risk cytotoxicity and organ damage; thus, determining the therapeutic window is critical for safety .

Propriétés

IUPAC Name |

[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKCAUMWQUFLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675365 |

Source

|

| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-19-3 |

Source

|

| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.